molecular formula C18H48O10P2Si5 B13800747 (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester

(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester

Cat. No.: B13800747
M. Wt: 626.9 g/mol
InChI Key: BNPQYLOELZIDSW-QGZVFWFLSA-N
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Description

(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is a complex organophosphorus compound It is characterized by the presence of multiple trimethylsilyloxy groups and phosphinyloxy groups attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester typically involves multiple steps. One common method includes the reaction of propionic acid derivatives with trimethylsilyl chloride and phosphine oxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process. Purification steps such as distillation and chromatography are often employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphinyloxy groups to phosphine groups.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyloxy groups can enhance the compound’s stability and facilitate its binding to specific sites. The phosphinyloxy groups can participate in various biochemical reactions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]butanoic acid trimethylsilyl ester
  • (2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]pentanoic acid trimethylsilyl ester

Uniqueness

(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester is unique due to its specific combination of trimethylsilyloxy and phosphinyloxy groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H48O10P2Si5

Molecular Weight

626.9 g/mol

IUPAC Name

trimethylsilyl (2R)-2,3-bis[bis(trimethylsilyloxy)phosphoryloxy]propanoate

InChI

InChI=1S/C18H48O10P2Si5/c1-31(2,3)24-18(19)17(23-30(21,27-34(10,11)12)28-35(13,14)15)16-22-29(20,25-32(4,5)6)26-33(7,8)9/h17H,16H2,1-15H3/t17-/m1/s1

InChI Key

BNPQYLOELZIDSW-QGZVFWFLSA-N

Isomeric SMILES

C[Si](C)(C)OC(=O)[C@@H](COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OC(=O)C(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)OP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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